molecular formula C13H7F3O B3040822 2,3,4-Trifluorobenzophenone CAS No. 243448-18-2

2,3,4-Trifluorobenzophenone

Cat. No.: B3040822
CAS No.: 243448-18-2
M. Wt: 236.19 g/mol
InChI Key: CJDHKEHGKOZDPB-UHFFFAOYSA-N
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Description

2,3,4-Trifluorobenzophenone is an organic compound with the molecular formula C13H7F3O. It is a derivative of benzophenone, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Scientific Research Applications

2,3,4-Trifluorobenzophenone has several applications in scientific research:

Safety and Hazards

2,3,4-Trifluorobenzophenone may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trifluorobenzophenone typically involves the fluorination of benzophenone derivatives. One common method includes the nitration of 2,6-dichlorofluorobenzene followed by a diazotization reaction and subsequent fluorination with potassium fluoride . The reaction conditions often involve the use of sulfuric acid and nitric acid for nitration, and phase transfer catalysts for the fluorination step.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trifluorobenzophenone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to alcohols or other reduced forms.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 2,3,4-Trifluorobenzophenone involves its interaction with various molecular targets. It can act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, or other cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2,4,4’-Trifluorobenzophenone
  • 2-(Trifluoromethyl)benzophenone
  • 3,4-Difluorobenzophenone

Uniqueness

2,3,4-Trifluorobenzophenone is unique due to the specific positioning of the fluorine atoms on the benzene ring, which imparts distinct chemical and physical properties. This positioning can influence its reactivity, stability, and interactions with other molecules, making it valuable for specific applications .

Properties

IUPAC Name

phenyl-(2,3,4-trifluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O/c14-10-7-6-9(11(15)12(10)16)13(17)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDHKEHGKOZDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=C(C=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201282324
Record name Phenyl(2,3,4-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201282324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243448-18-2
Record name Phenyl(2,3,4-trifluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=243448-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl(2,3,4-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201282324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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